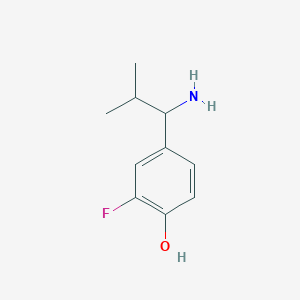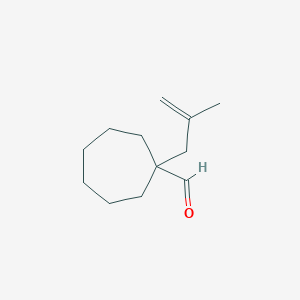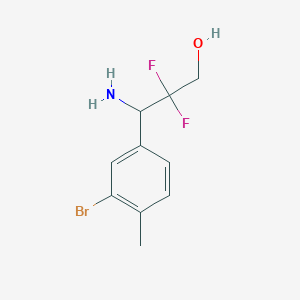
3-Amino-3-(3-bromo-4-methylphenyl)-2,2-difluoropropan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(3-bromo-4-methylphenyl)-2,2-difluoropropan-1-OL is a complex organic compound characterized by the presence of amino, bromo, methyl, and difluoropropanol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3-bromo-4-methylphenyl)-2,2-difluoropropan-1-OL typically involves multi-step organic reactions. One common method involves the reaction of methyl 3-amino-3-(3-bromo-4-methylphenyl)propanoate with o-tolylboronic acid in the presence of a palladium catalyst (PdCl2(dppf)) and potassium carbonate (K2CO3) in a dioxane-water mixture under a nitrogen atmosphere. The reaction mixture is heated to 110°C in a microwave for one hour .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the laboratory synthesis route to scale up the process. This includes ensuring the availability of raw materials, optimizing reaction conditions for higher yields, and implementing purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(3-bromo-4-methylphenyl)-2,2-difluoropropan-1-OL can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The bromo group can be reduced to a hydrogen atom, forming a methylphenyl derivative.
Substitution: The bromo group can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the bromo group may yield methylphenyl derivatives.
Scientific Research Applications
3-Amino-3-(3-bromo-4-methylphenyl)-2,2-difluoropropan-1-OL has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-Amino-3-(3-bromo-4-methylphenyl)-2,2-difluoropropan-1-OL involves its interaction with molecular targets such as enzymes or receptors. The amino and bromo groups may participate in binding interactions, while the difluoropropanol moiety may influence the compound’s overall polarity and solubility. These interactions can modulate biological pathways and result in specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(3-bromo-4-methylphenyl)propanenitrile: This compound has a nitrile group instead of the difluoropropanol moiety.
3-Amino-3-(3-bromo-4-methylphenyl)propanoic acid: This compound has a carboxylic acid group instead of the difluoropropanol moiety.
Uniqueness
3-Amino-3-(3-bromo-4-methylphenyl)-2,2-difluoropropan-1-OL is unique due to the presence of the difluoropropanol group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C10H12BrF2NO |
|---|---|
Molecular Weight |
280.11 g/mol |
IUPAC Name |
3-amino-3-(3-bromo-4-methylphenyl)-2,2-difluoropropan-1-ol |
InChI |
InChI=1S/C10H12BrF2NO/c1-6-2-3-7(4-8(6)11)9(14)10(12,13)5-15/h2-4,9,15H,5,14H2,1H3 |
InChI Key |
BNXWRQFBVOHUOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C(CO)(F)F)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


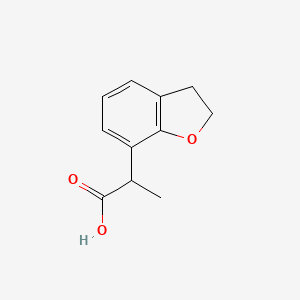
![2-{[(3-Bromothiophen-2-yl)methyl]amino}propan-1-ol](/img/structure/B13302869.png)
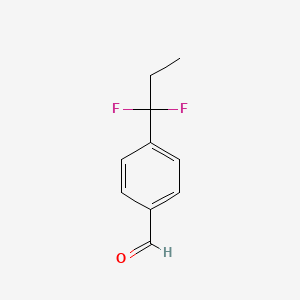
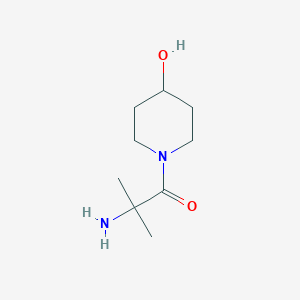
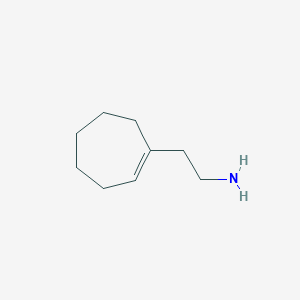
![[1-(Cyanomethyl)cyclopropyl]methanesulfonamide](/img/structure/B13302887.png)
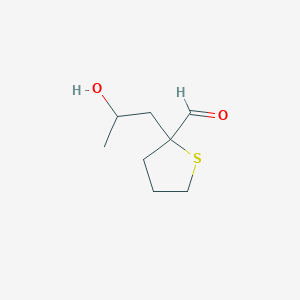
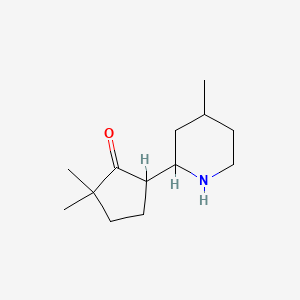
![4-{[(3-Chlorophenyl)methyl]amino}butan-2-ol](/img/structure/B13302913.png)
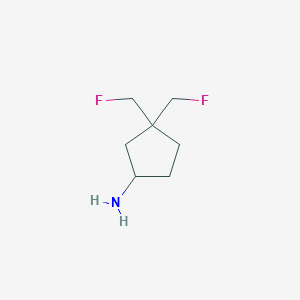
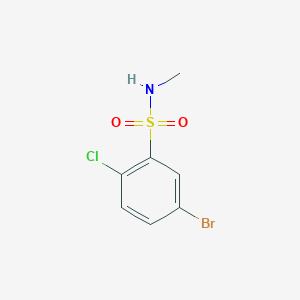
![11-Methyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B13302943.png)
